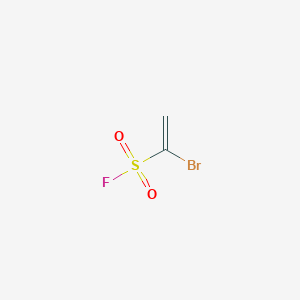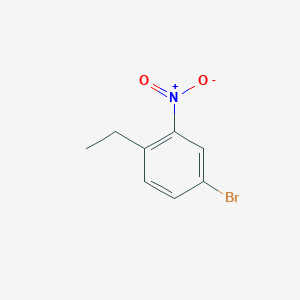![molecular formula C6H10ClNO2 B3032157 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride CAS No. 1181458-33-2](/img/structure/B3032157.png)
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
描述
3-Azabicyclo[310]hexane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
作用机制
Target of Action
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . The specific targets of this compound can vary depending on the derivative and its intended use.
Mode of Action
The mode of action of 3-Azabicyclo[31It is known that the compound interacts with its targets to exert its effects . The exact nature of these interactions would depend on the specific derivative and target.
Biochemical Pathways
The biochemical pathways affected by 3-Azabicyclo[31It is known that the compound is often present in various natural and synthetic biologically active compounds , suggesting that it may be involved in a variety of biochemical pathways.
Pharmacokinetics
The pharmacokinetics of 3-Azabicyclo[31It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific derivative and target. For example, some derivatives are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . Others exhibit high cytotoxicity and are promising antitumor agents .
Action Environment
The action environment of 3-Azabicyclo[31It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides high yields and diastereoselectivities, making it a practical route for producing this compound. Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are optimized for high yield and purity, often using palladium or ruthenium catalysts to ensure efficient conversion of starting materials to the desired product.
化学反应分析
Types of Reactions
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the synthesis of various industrial chemicals and materials.
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A similar compound without the carboxylic acid group.
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid: The non-hydrochloride form of the compound.
Uniqueness
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is unique due to its hydrochloride salt form, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and biological applications where these properties are advantageous.
属性
IUPAC Name |
3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(6)2-7-3-6;/h4,7H,1-3H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNGIDOFRBBFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-33-2 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3032076.png)

![(3Z)-3-[(3-bromophenyl)imino]-5-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B3032078.png)


![3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol](/img/structure/B3032081.png)
![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B3032085.png)
![6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3032086.png)



![4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3032094.png)
